4-(2-methyl-2H-tetrazol-5-yl)aniline

Catalog No.
S777728
CAS No.
436092-89-6
M.F
C8H9N5
M. Wt
175.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-methyl-2H-tetrazol-5-yl)aniline

CAS Number

436092-89-6

Product Name

4-(2-methyl-2H-tetrazol-5-yl)aniline

IUPAC Name

4-(2-methyltetrazol-5-yl)aniline

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

InChI

InChI=1S/C8H9N5/c1-13-11-8(10-12-13)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3

InChI Key

QTEUJUOHTXVNAV-UHFFFAOYSA-N

SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)N

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)N

4-(2-methyl-2H-tetrazol-5-yl)aniline (CAS: 436092-89-6) is a highly specialized, bifunctional building block featuring a primary aniline amine and a 2-methyl-2H-tetrazole moiety. In medicinal chemistry and advanced materials synthesis, the 2-methyltetrazole ring serves as a non-acidic, lipophilic bioisostere for carboxylic acids and amides. Unlike its 1H-tetrazole counterpart, the N2-methylation permanently masks the acidic tetrazole proton, fundamentally altering the molecule's solubility profile, dipole moment, and chemical stability. For industrial procurement and synthetic planning, this exact compound is prioritized when downstream workflows require robust, high-temperature coupling at the aniline nitrogen without the risk of competitive tetrazole N-alkylation or the need for transient protecting groups [1].

Substituting 4-(2-methyl-2H-tetrazol-5-yl)aniline with its unmethylated parent, 4-(1H-tetrazol-5-yl)aniline, or its regioisomer, 4-(1-methyl-1H-tetrazol-5-yl)aniline, leads to severe process and performance failures. The 1H-tetrazole analog possesses a highly acidic proton (pKa ~4.5) that readily forms salts under basic coupling conditions, necessitating additional protection and deprotection steps while causing competitive N-arylation during SNAr reactions. Conversely, the 1-methyl-1H-tetrazole regioisomer exhibits a significantly higher dipole moment and introduces steric clash at the C5 position, which disrupts coplanarity and electronic conjugation with the aniline ring. Consequently, utilizing the exact 2-methyl-2H-isomer is mandatory for maintaining organic solubility, ensuring regioselective amine reactivity, and preserving the intended lipophilic profile in the final product [1].

Non-Acidic Tetrazole for Base-Compatible Processing

The N2-methylation of the tetrazole ring completely removes the acidic proton characteristic of 1H-tetrazoles. While 4-(1H-tetrazol-5-yl)aniline exhibits a pKa of approximately 4.5 to 5.0 and readily forms insoluble salts or undergoes competitive N-alkylation in basic media, 4-(2-methyl-2H-tetrazol-5-yl)aniline is strictly non-acidic, possessing zero hydrogen bond donors on the tetrazole ring. This allows it to be subjected to harsh, base-mediated cross-coupling or SNAr conditions without transient protection [1].

Evidence DimensionAcidic N-H protons (pKa)
Target Compound Data0 acidic protons (non-acidic tetrazole)
Comparator Or Baseline4-(1H-tetrazol-5-yl)aniline (1 acidic proton, pKa ~4.5)
Quantified Difference100% reduction in tetrazole acidity
ConditionsBase-mediated synthetic environments

Eliminates the need for tetrazole protecting groups during synthesis, reducing step count and improving overall yield in scale-up manufacturing.

Reduced Dipole Moment for Enhanced Organic Solubility

The regiochemistry of the methyl group profoundly impacts the molecule's polarity. 2-Substituted tetrazoles consistently exhibit much lower dipole moments compared to their 1-substituted counterparts; class-level baselines show approximately 2.4 D for 2-methyltetrazoles versus 5.3 D for 1-methyltetrazoles. This dramatic reduction in polarity translates to significantly higher solubility in standard organic solvents for 4-(2-methyl-2H-tetrazol-5-yl)aniline compared to 4-(1-methyl-1H-tetrazol-5-yl)aniline, facilitating easier handling, higher reaction concentrations, and streamlined chromatographic purification [1].

Evidence DimensionDipole moment / Polarity
Target Compound DataLow dipole moment (~2.4 D class baseline)
Comparator Or Baseline4-(1-methyl-1H-tetrazol-5-yl)aniline (~5.3 D class baseline)
Quantified Difference>50% reduction in dipole moment
ConditionsSolvation in non-polar to moderately polar organic solvents

Higher organic solubility prevents precipitation during low-volume reactions and simplifies downstream purification workflows.

Steric Relief Enables Aniline Conjugation

In 4-(1-methyl-1H-tetrazol-5-yl)aniline, the methyl group at the N1 position creates a severe steric clash with the adjacent C5-aryl ring, forcing the tetrazole and aniline rings out of coplanarity. In contrast, 4-(2-methyl-2H-tetrazol-5-yl)aniline places the methyl group at the N2 position, far from the C5-aryl linkage. This steric relief allows the two rings to adopt a nearly planar conformation, maximizing the electronic conjugation between the electron-donating amine and the electron-withdrawing tetrazole [1].

Evidence DimensionSteric clash at the C5-aryl bond
Target Compound DataN2-methyl (distant from C5, enables coplanarity)
Comparator Or BaselineN1-methyl (adjacent to C5, disrupts coplanarity)
Quantified DifferenceElimination of ortho-like steric strain at the inter-ring bond
ConditionsMolecular conformation in solution and solid state

Predictable electronic conjugation is critical when utilizing the compound as a fluorophore precursor or a precisely tuned pharmacophore.

High-Temperature SNAr Regioselectivity

4-(2-methyl-2H-tetrazol-5-yl)aniline demonstrates exceptional thermal and chemical stability during high-temperature nucleophilic aromatic substitution (SNAr). In the synthesis of aminopyrimidine-based JNK inhibitors, this compound was successfully coupled with 2-chloropyrimidines at 120 °C to 190 °C in ethoxyethanol. Because the tetrazole ring is fully masked by the 2-methyl group, the reaction proceeds with absolute regioselectivity at the aniline nitrogen, avoiding the complex mixtures of tetrazole-N-arylated byproducts that would inevitably form if unprotected 4-(1H-tetrazol-5-yl)aniline were subjected to the same extreme conditions [1].

Evidence DimensionRegioselectivity in high-temp SNAr
Target Compound DataExclusive reaction at the aniline amine
Comparator Or BaselineUnprotected 4-(1H-tetrazol-5-yl)aniline (competitive tetrazole N-arylation)
Quantified DifferenceComplete suppression of tetrazole-alkylation/arylation byproducts
ConditionsSNAr with 2-chloropyrimidines at 120–190 °C

Enables direct, high-yield incorporation into complex heterocyclic scaffolds without generating inseparable regioisomeric impurities.

Aminopyrimidine Kinase Inhibitor Synthesis

Directly leveraging its high-temperature SNAr compatibility, this compound is the ideal precursor for synthesizing c-Jun N-terminal kinase (JNK) inhibitors and other targeted therapeutics where a non-acidic, lipophilic bioisostere is required at the para-position of an aniline core[1].

Lipophilic Carboxylic Acid Bioisosteres

In drug discovery programs suffering from poor membrane permeability due to exposed carboxylic acids or 1H-tetrazoles, incorporating this 2-methyl-2H-tetrazole building block instantly improves the LogP and eliminates ionization-dependent transport issues [2].

Conjugated Optoelectronic Materials

Because the N2-methylation relieves steric strain at the C5 position, the molecule maintains excellent coplanarity. This makes it a superior building block for synthesizing conjugated polymers or small-molecule fluorophores that rely on uninterrupted electron delocalization across the aryl-tetrazole axis [2].

XLogP3

1.1

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